molecular formula C6H14N2O2S B13628138 4-Methylpiperidine-1-sulfonamide

4-Methylpiperidine-1-sulfonamide

Cat. No.: B13628138
M. Wt: 178.26 g/mol
InChI Key: OPIKNJUFVSDEQQ-UHFFFAOYSA-N
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Description

4-Methylpiperidine-1-sulfonamide is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol . It is supplied as a high-purity solid and is identified under CAS Registry Number 4108-93-4 . This compound belongs to the sulfonamide class of chemicals, characterized by a sulfonamide functional group attached to the 4-methylpiperidine ring system . In scientific research, sulfonamide derivatives are highly valued as versatile building blocks and intermediates in medicinal chemistry and drug discovery. The sulfonamide group is a key pharmacophore in the design and synthesis of novel biologically active molecules, serving as a crucial scaffold for the development of compounds for various research applications. As a specialized intermediate, this compound can be utilized in organic synthesis, including the development of enzyme inhibitors and other pharmacologically relevant compounds. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

4-methylpiperidine-1-sulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)

InChI Key

OPIKNJUFVSDEQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N

Origin of Product

United States

Iii. Spectroscopic and Structural Elucidation of 4 Methylpiperidine 1 Sulfonamide Derivatives

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy is indispensable for the unambiguous structural assignment of synthetic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular architecture of 4-methylpiperidine-1-sulfonamide (B6174207) derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, allowing for a complete structural assignment.

In the ¹H NMR spectrum of a this compound derivative, distinct signals would correspond to the protons of the 4-methylpiperidine (B120128) ring and any substituents on the sulfonamide nitrogen. The protons on the piperidine (B6355638) ring carbons adjacent to the nitrogen (C2 and C6) are expected to appear downfield due to the electron-withdrawing effect of the sulfonamide group. The methyl group at the C4 position would typically present as a doublet, coupled to the C4 proton.

¹³C NMR spectroscopy complements the proton data by providing information on each unique carbon atom in the molecule. The chemical shifts of the piperidine ring carbons are influenced by their position relative to the nitrogen and the methyl group. spectrabase.com For instance, in related N-substituted piperidines, the carbons alpha to the nitrogen (C2 and C6) show characteristic shifts. rsc.orgchemicalbook.com The presence of the sulfonamide group significantly affects the electronic environment and thus the chemical shifts of the adjacent piperidine carbons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of 4-methylpiperidine and related sulfonamide derivatives.

¹H NMR
Protons Predicted Chemical Shift (ppm) Multiplicity
Piperidine H2, H6 (axial & equatorial) 3.0 - 3.6 m
Piperidine H3, H5 (axial & equatorial) 1.6 - 1.9 m
Piperidine H4 1.4 - 1.6 m
-CH₃ 0.9 - 1.0 d

¹³C NMR

Carbon Atom Predicted Chemical Shift (ppm)
Piperidine C2, C6 ~46
Piperidine C3, C5 ~34
Piperidine C4 ~30

-CH₃ | ~22 |

Note: 'm' denotes multiplet, 'd' denotes doublet, 's' denotes singlet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and specific derivative structure. rsc.orgnih.govnih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the sulfonamide and piperidine moieties.

The key diagnostic peaks for the sulfonamide group include strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration usually appears in the 940-900 cm⁻¹ region. nih.govnih.govresearchgate.net The N-H stretching vibration of a secondary sulfonamide would be observed as a band around 3300-3200 cm⁻¹. researchgate.net Additionally, the spectrum would show C-H stretching vibrations for the methyl and piperidine ring methylene (B1212753) groups just below 3000 cm⁻¹. nist.govchemicalbook.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
S=O Asymmetric Stretch 1370 - 1330
S=O Symmetric Stretch 1180 - 1160
S-N Stretch 940 - 900
N-H Stretch 3300 - 3200

Mass Spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as a protonated species [M+H]⁺ or other adducts. nih.gov

The fragmentation pattern of this compound under tandem mass spectrometry (MS/MS) conditions would yield structurally informative fragment ions. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). nih.gov This would lead to the formation of ions corresponding to the 4-methylpiperidine ring and the substituted sulfonyl moiety. The molecular weight of the parent compound, this compound (C₆H₁₄N₂O₂S), is 178.25 g/mol .

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment
179.09 [M+H]⁺ (Protonated Molecule)
98.10 [C₆H₁₂N]⁺ (4-methylpiperidine fragment after S-N cleavage)
81.07 [NH₂SO₂]⁺ (Sulfonamide fragment)

Note: m/z values correspond to the monoisotopic mass of the most likely ionic species. nih.govnih.gov

Crystallographic Analysis of this compound Structures

While spectroscopy reveals molecular connectivity, X-ray crystallography provides an unparalleled view of the molecule's three-dimensional arrangement in the solid state, including bond lengths, bond angles, and the specifics of intermolecular packing.

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state geometry of a molecule. For a derivative of this compound, this analysis would confirm the chair conformation of the piperidine ring, which is the most stable arrangement. researchgate.netmdpi.com It would also establish the orientation of the substituents—the methyl group at C4 and the sulfonamide group at N1—as either equatorial or axial. The equatorial position is generally favored for bulky substituents to minimize steric strain. nih.gov The analysis provides exact measurements of bond lengths and angles, such as the S-N and S=O bond lengths within the sulfonamide group. researchgate.net

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In sulfonamide-containing structures, hydrogen bonding is a dominant force. nih.gov For this compound, the sulfonamide N-H group can act as a hydrogen bond donor, while the sulfonyl oxygen atoms are strong hydrogen bond acceptors. This can lead to the formation of robust hydrogen-bonded chains or dimers, which are common motifs in sulfonamide crystals. nih.govresearchgate.net

Iv. Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Determinants for Molecular Interaction

The biological profile of compounds based on the 4-methylpiperidine-1-sulfonamide (B6174207) scaffold is dictated by the specific arrangement and properties of its core components. The piperidine (B6355638) ring, the sulfonamide linker, and appended substituents each play a critical role in molecular recognition and the modulation of target proteins.

The piperidine ring is a prevalent nitrogen-containing heterocycle in FDA-approved drugs, and its substitution pattern is a key determinant of biological effect. mdpi.com In the context of monoamine oxidase (MAO) inhibitors, the presence and position of substituents on the piperidine ring are critical.

Research on piperine (B192125) derivatives has shown that a 4-methyl-substituted piperidine ring can produce high inhibitory activity against MAO-B. nih.gov Further studies have indicated that para-substitution on the piperidine ring is generally preferred over meta-substitution for enhancing MAO inhibitory effects. For instance, a para-hydroxy substitution on the piperidine ring demonstrated maximal inhibitory activity for both MAO-A and MAO-B. nih.gov The introduction of a hydroxyl group appears to generally increase the MAO inhibitory effect. nih.gov

Beyond MAO inhibition, substitutions on the piperidine ring have been shown to influence other biological activities. For example, piperidine analogues featuring a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety, particularly with a nearby hydroxyl group, exhibit significant antioxidant properties. ajchem-a.com This suggests a synergistic effect between the hydroxyl group and the TEMPO radical-scavenging entity. ajchem-a.com

Table 1: Effect of Piperidine Ring Substitution on MAO Inhibition

Compound Modification Target Observed Activity
4-methyl substitution MAO-B High inhibitory activity nih.gov
Para-hydroxy substitution MAO-A & MAO-B Maximum inhibitory activity nih.gov
Meta-substitution MAO-A & MAO-B Less preferred than para-substitution nih.gov

The sulfonamide group (-SO₂NH-) is a crucial pharmacophore that is far more than a simple linker; it actively participates in ligand-target binding and is essential for the biological activity of many drugs. nih.govresearchgate.net This moiety is chemically and metabolically stable, making it a valuable component in drug design. researchgate.net

The sulfonamide's oxygen atoms are a key binding motif, often engaging in significant interactions with protein targets. nih.gov For example, in the FK506-binding protein 12 (FKBP12), a model system for studying ligand-protein interactions, the sulfonamide oxygens are thought to mimic the α-keto amide of the natural ligand and form highly conserved CH···O=S interactions with the protein. nih.govchemrxiv.org

In metalloenzymes like carbonic anhydrases, the sulfonamide group plays a direct role in inhibiting the enzyme. The deprotonated primary sulfonamide (RSO₂NH⁻) coordinates with the zinc ion in the active site, which is a primary mechanism of action for many inhibitors. nih.gov Molecular docking studies on other targets, such as dihydropteroate (B1496061) synthase (DHPS), have revealed that the sulfonamido group is a vital structural fragment, forming hydrogen bonds that stabilize the ligand-enzyme complex. mdpi.com The replacement of the sulfonamide bond with other linkers has been shown to eliminate antibacterial capacity, confirming its essential role. mdpi.com

Modifying the substituents on the core this compound scaffold allows for the fine-tuning of biological activity and selectivity for specific targets. Even subtle changes can lead to significant shifts in potency and the spectrum of activity.

In the development of MAO inhibitors, derivatives with a 4-methyl-substituted piperidine ring showed high selectivity for MAO-B, with a selectivity index greater than 201. nih.gov This highlights how a specific substitution can drive selectivity for one enzyme isoform over another.

Similarly, in the design of novel bactericides, the length of an alkyl chain attached to a piperidine-sulfonamide scaffold was systematically varied. mdpi.com The results showed that antibacterial activity against different plant pathogens, Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), was dependent on the chain length. An optimal length of nine carbon atoms (in compound C₄) resulted in the highest efficacy against Xoo, demonstrating that substitutions can modulate the degree of activity. mdpi.com

Furthermore, in the creation of dipeptidyl peptidase-IV (DPP-4) inhibitors, specific substitutions on a tetralin-sulfonamide framework led to compounds with nanomolar potency and high selectivity (20- to 40-fold) over related enzymes like DPP-8 and DPP-9. researchgate.net This demonstrates the power of substitution to achieve highly specific molecular recognition.

Table 2: Impact of Substitutions on Activity and Selectivity

Scaffold Substitution Target Outcome
Piperine derivative 4-methylpiperidine (B120128) MAO-B High inhibitory activity and selectivity (>201) nih.gov
Benzsulfamide-piperidine C9 alkyl chain Xoo DHPS Highest antibacterial efficiency mdpi.com

Rational Design Strategies for Novel this compound Analogues

The rational design of new chemical entities based on the this compound scaffold leverages the detailed understanding gained from SAR studies. Both ligand-based and structure-based approaches are employed to create novel analogues with improved therapeutic properties.

When the three-dimensional structure of a biological target is unknown, ligand-based design methods are invaluable. These strategies rely on the analysis of a set of molecules known to be active at the target of interest. By comparing the structural features of active and inactive compounds, a pharmacophore model or a quantitative structure-activity relationship (QSAR) model can be developed.

For instance, 2D and 3D QSAR models have been successfully used in the design of novel tetralin-sulfonamide derivatives as antidiabetic agents. researchgate.net These models established a significant correlation between electrostatic and steric field descriptors and the biological activity of the compounds. Such models provide predictive power, allowing medicinal chemists to estimate the activity of yet-to-be-synthesized analogues and prioritize the most promising candidates, thereby streamlining the drug discovery process. researchgate.net

With the increasing availability of high-resolution protein structures, structure-based drug design has become a powerful tool. This approach uses the 3D structure of the target protein to design ligands that can bind with high affinity and selectivity.

Molecular docking is a key technique used in this approach. It predicts the preferred orientation of a ligand when bound to a target, allowing for the rationalization of observed biological activities. For example, docking studies of sulfonamide derivatives into the active site of acetylcholinesterase (AChE) and DHPS have confirmed binding modes and identified key intermolecular interactions, such as hydrogen bonds and π–π stacking, that drive binding. mdpi.comnih.gov

More advanced applications of structure-based design involve using co-crystal structures to guide the evolution of a lead compound. Studies on sulfonamide analogues binding to FKBP12 have shown how replacing a sulfonamide oxygen with a substituted nitrogen (forming a sulfonimidamide) can create new exit vectors. nih.govchemrxiv.org This allows for the design of novel substituents that can access and remodel subpockets within the protein's binding site, leading to entirely new interactions and potentially improved drug properties. nih.govchemrxiv.org This strategy illuminates how a deep structural understanding can guide the rational design of next-generation inhibitors.

V. Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the binding mode and affinity of a ligand to a protein's active site.

Molecular docking studies have been pivotal in identifying and optimizing sulfonamide derivatives, including those with a piperidine (B6355638) moiety, as potential inhibitors of various biological targets. For instance, in the context of developing new bactericides, molecular docking was used to investigate the binding of novel sulfonamide derivatives to dihydropteroate (B1496061) synthetase (DHPS), a key enzyme in bacterial folic acid synthesis. mdpi.com The results revealed that a highly active compound, C4, exhibited a significantly better binding score (7.89) compared to the commercial drug sulfadiazine (B1682646) (4.84), suggesting a higher binding affinity for the target enzyme, Xanthomonas oryzae pv. oryzae DHPS (XooDHPS). mdpi.com This correlated well with its potent in vitro activity. mdpi.com

Similarly, in the pursuit of inhibitors for other protein targets, docking simulations have been employed to predict the binding energies and interaction modes of newly designed compounds. nih.gov These studies often reveal favorable binding energies, supported by the formation of hydrogen bonds and hydrophobic interactions with key residues within the active site of the protein. nih.gov The binding affinities, often expressed as binding constants (Kb) or free energies of binding (ΔG), provide a quantitative measure of the ligand-protein interaction strength. nih.govnih.gov For example, studies on the binding of sulfonamide derivatives to DNA have shown that compounds with more negative ΔG values exhibit stronger and more spontaneous binding. nih.gov

The predictive power of molecular docking is further enhanced when its results are validated against experimental data. For instance, a strong correlation between the calculated binding affinities and experimentally determined inhibitory concentrations (e.g., IC50 or EC50 values) lends confidence to the predicted binding modes. mdpi.comnih.gov

Table 1: Molecular Docking Scores and Binding Affinities of Selected Sulfonamide Derivatives

Compound/LigandTarget ProteinDocking ScoreBinding Affinity (K)Free Energy of Binding (ΔG)Reference
Compound C4 XooDHPS7.89-- mdpi.com
Sulfadiazine XooDHPS4.84-- mdpi.com
YM-1 DNA-High (Kb)More Negative (ΔG) nih.gov
Sitagliptin (B1680988) (native ligand) Dipeptidyl peptidase IV (DPP-IV)---8.59 kcal/mol nih.gov

This table is for illustrative purposes and includes data from various sulfonamide derivatives to demonstrate the application of computational methods. The specific values for 4-Methylpiperidine-1-sulfonamide (B6174207) would depend on the target protein being studied.

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Molecular docking and subsequent analyses provide a detailed picture of these interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govresearchgate.net

For the sulfonamide derivative C4, molecular docking revealed several key hydrogen bonds with the active site residues of XooDHPS. The oxygen atom of the sulfonamide group formed hydrogen bonds with GLN-55, ALA-266, and ALA-267, while the sulfonyl moiety's hydrogen atoms interacted with ASP-264. mdpi.com These interactions are crucial for anchoring the ligand within the active site and are believed to contribute significantly to its high binding affinity. mdpi.com

The analysis of these non-covalent interactions is not only crucial for understanding the binding of a specific ligand but also provides a roadmap for designing more potent inhibitors. By identifying key interaction points, medicinal chemists can modify the ligand's structure to enhance these interactions, for example, by adding substituents that can form additional hydrogen bonds or better fill a hydrophobic pocket. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational flexibility of the ligand and the stability of the ligand-target complex over time. nih.govyoutube.com

The piperidine ring in this compound can adopt different conformations, typically a chair or a twist-boat form. The conformational preference can be influenced by substituents on the ring and the surrounding environment. researchgate.net Computational studies, including quantum chemical simulations, have been used to explore the conformational equilibria of piperidine derivatives. researchgate.net These studies have shown that factors like electrostatic interactions and hyperconjugation can stabilize certain conformers. researchgate.net For instance, in some fluorinated piperidine derivatives, an axial orientation of the fluorine atom is preferred due to such interactions. researchgate.net

Understanding the conformational flexibility of this compound derivatives is important because the bioactive conformation—the conformation the molecule adopts when bound to its target—may not be the lowest energy conformation in solution. MD simulations can explore the conformational landscape of the ligand and identify low-energy conformations that are accessible and may be relevant for binding. youtube.com

MD simulations are a powerful tool for assessing the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the movement of atoms over time, MD can reveal whether the ligand remains stably bound in the active site or if it dissociates. youtube.com These simulations provide insights into the dynamic nature of the interactions, showing how hydrogen bonds and other non-covalent interactions fluctuate. youtube.com

For newly designed sulfonamide derivatives targeting the BRD4 receptor, MD simulations confirmed the stability of the ligand-receptor complexes over the simulation trajectory, providing further evidence to support the molecular docking results. nih.gov Such simulations can also reveal the role of water molecules in mediating ligand-protein interactions and can help to refine the understanding of the binding mode. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules like this compound. nih.govresearchgate.net These methods can be used to calculate a variety of molecular properties, including optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties like molecular electrostatic potential (MESP) and frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.netmdpi.com

The calculated electronic properties can be used to predict the reactivity of the molecule and its potential for engaging in different types of interactions. For example, the MESP map can identify regions of the molecule that are electron-rich (negative potential) and susceptible to electrophilic attack, as well as electron-poor regions (positive potential) that are prone to nucleophilic attack. mdpi.com This information is valuable for understanding how the molecule might interact with its biological target.

DFT calculations have been successfully used to characterize sulfonamide-Schiff base derivatives, with good agreement between calculated and experimental spectroscopic data (FT-IR, UV-Vis, and NMR). nih.govresearchgate.net Such studies provide a comprehensive picture of the molecule's structure and electronic properties, which is essential for a rational approach to drug design. nih.govresearchgate.net

Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant gap in computational and theoretical chemistry investigations specifically focused on the compound this compound. While extensive research exists for the broader classes of sulfonamides and piperidine derivatives, detailed studies concerning the frontier molecular orbitals, electrostatic potential, and its use in in-silico screening or virtual library design for this particular molecule are not present in the public domain.

Computational studies, which are crucial for understanding the electronic structure and potential interactions of a molecule, have been conducted on various other complex sulfonamide derivatives. For instance, research on certain novel sulfonamides containing a piperidine moiety has included molecular docking simulations to explore their binding modes with specific enzymes. mdpi.com Similarly, other investigations have detailed the frontier molecular orbital analysis and physicochemical parameters for different sulfonamide-based compounds to predict their chemical reactivity and potential as therapeutic agents. However, these findings are specific to the molecules studied and cannot be extrapolated to this compound.

The techniques requested for the analysis are standard in modern computational drug design:

Frontier Molecular Orbital (FMO) Theory : This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

Electrostatic Potential (ESP) Mapping : ESP maps illustrate the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions.

In Silico Screening and Virtual Library Design : These computational methods involve the use of computers to screen large databases of virtual compounds against a biological target. researchgate.netnih.govdrugdesign.orgdrugdesign.org The design of virtual libraries often starts from a basic chemical structure, or scaffold, which is then elaborated to create a large set of potential drug candidates. drugdesign.orgnih.gov

Despite the prevalence of these techniques, their application to this compound has not been documented in the searched scientific literature. The available information is generally related to its synthetic precursor, 4-methylpiperidine (B120128), or to more complex molecules that incorporate the piperidine or sulfonamide functional groups into a larger structure. Without dedicated research, a detailed and scientifically accurate article on the computational chemistry of this compound, as per the specified outline, cannot be generated.

Vi. Fundamental Biological Activity and Mechanistic Insights in Vitro Focus

Enzyme Inhibition Studies and Mechanism of Action

The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its ability to inhibit several key enzymes. Similarly, the piperidine (B6355638) ring is a prevalent scaffold in a multitude of biologically active compounds.

Carbonic Anhydrase (CA) Isozyme Modulation and Inhibition Kinetics

The primary sulfonamide group (R-SO₂NH₂) is a classic zinc-binding group and the archetypal inhibitor of carbonic anhydrases (CAs). nih.gov CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in pH regulation and fluid balance. nih.gov There are several human (h) CA isoforms, and sulfonamides exhibit varying degrees of inhibitory potency and selectivity against them. nih.govmdpi.com

The mechanism of inhibition involves the deprotonated sulfonamide anion (R-SO₂NH⁻) coordinating directly to the Zn²⁺ ion at the enzyme's active site, acting as a transition state analog. nih.gov This binding displaces the zinc-coordinated water molecule/hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. The affinity and selectivity of sulfonamide inhibitors are dictated by the chemical nature of the "tail" (the 'R' group attached to the sulfonamide), which can form additional hydrogen bonds and van der Waals interactions with residues in and around the active site cavity. nih.gov

Numerous studies have documented the inhibition constants (Kᵢ) for various sulfonamides against different hCA isoforms. For instance, the clinically used drug acetazolamide (B1664987) (AAZ) is a potent inhibitor of multiple isoforms. mdpi.com Research has shown that novel sulfonamide derivatives can achieve high potency, sometimes in the low nanomolar range, and can be designed for selectivity towards specific isoforms like the tumor-associated hCA IX and hCA XII. nih.govnih.gov

Table 1: Inhibition Data (Kᵢ) of Representative Sulfonamides against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ)25012255.7
Sulfadiazine (B1682646)>1000098509764530
Sulfamethoxazole760062008503900
Compound 11 ¹1145.412.34.8
Compound 15 ¹2407.910.15.2

¹Data from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. nih.gov Data for other compounds sourced from multiple studies on CA inhibition.

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition Pathways

Sulfonamide-based drugs are classic antibacterial agents that function by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.org This pathway is essential for bacteria to produce nucleotides for DNA replication. nih.gov Since mammals obtain folate from their diet and lack the DHPS enzyme, these drugs exhibit selective toxicity towards bacteria. wikipedia.org

The mechanism of action is competitive inhibition. nih.gov Sulfonamides are structural analogs of the natural DHPS substrate, para-aminobenzoic acid (pABA). nih.gov They bind to the pABA-binding pocket in the enzyme's active site, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.govnih.gov This action halts the production of dihydropteroate, a precursor to folic acid, ultimately leading to a bacteriostatic effect. nih.gov Some studies also suggest that sulfonamides can act as alternative substrates, forming dead-end pterin-sulfonamide products that further inhibit the pathway. nih.gov

Recent research on novel sulfonamide derivatives containing a piperidine moiety has demonstrated potent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), with molecular docking studies confirming their interaction with DHPS. nih.govnih.gov

Table 2: Comparative Antibacterial Activity (EC₅₀) and DHPS Binding Scores of Piperidine-Sulfonamide Derivatives against Xoo

CompoundEC₅₀ (µg/mL)DHPS Binding Score
Sulfadiazine (Control)>1504.84
Molecule C₄ ²2.027.89

²Molecule C₄ is a novel sulfonamide derivative containing a piperidine moiety. nih.govnih.gov

Kinase Inhibition (e.g., ERK Kinase)

While the simple 4-methylpiperidine-1-sulfonamide (B6174207) is not a recognized kinase inhibitor, more complex molecules incorporating piperidine or sulfonamide motifs have been developed as potent inhibitors of various kinases. Kinases are a large family of enzymes that play central roles in signal transduction and are major targets in cancer therapy.

Glycosidase and Peptidase Enzyme Modulation (e.g., α-glucosidase, DPP-4)

Inhibitors of glycosidases and peptidases are important therapeutic agents, particularly in the management of type 2 diabetes.

α-Glucosidase Inhibitors : These agents, such as acarbose (B1664774) and voglibose, act in the intestine to inhibit enzymes that break down carbohydrates into glucose, thereby reducing post-meal blood sugar spikes. uniprot.org

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : DPP-4 is an enzyme that inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are responsible for stimulating insulin (B600854) secretion. nih.govnih.gov By inhibiting DPP-4, drugs like sitagliptin (B1680988) increase the levels of active incretins, leading to enhanced insulin release and lower blood glucose levels. nih.govbiorxiv.org

While there is no direct evidence of this compound acting on these enzymes, the broader class of protease inhibitors does include many sulfonamide derivatives. nih.gov Furthermore, various peptide-based inhibitors have been discovered, but the link to simple sulfonamides is less direct. nih.gov

Cholinesterase Inhibition (e.g., Acetylcholinesterase)

Inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), are the primary treatment strategy for the symptoms of Alzheimer's disease. nih.gov These drugs prevent the breakdown of the neurotransmitter acetylcholine, helping to improve cognitive function. nih.gov

The piperidine ring is a key structural feature in several potent AChE inhibitors. nih.gov For instance, Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine) is a highly effective and widely prescribed AChE inhibitor. nih.govsigmaaldrich.com Kinetic studies show that such compounds often exhibit a mixed-type inhibition. nih.gov Research into hybrid molecules has also shown that linking a piperidine moiety to other pharmacophores can yield effective dual inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.govresearchgate.net

Table 3: Cholinesterase Inhibitory Activity (IC₅₀) of a Piperidine-Containing Hybrid Compound

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Galantamine (Standard)1.79.4
Compound 17 ³1.755.61

³Compound 17 is a hybrid molecule containing a 1-benzyl piperidine moiety. researchgate.net

Receptor Binding and Modulation Studies

The piperidine scaffold is a common structural element in ligands designed for various G-protein coupled receptors (GPCRs) and other receptor types. For example, novel sulfonamide derivatives based on pyridazine (B1198779) scaffolds have been synthesized and evaluated as antagonists for the cannabinoid 1 (CB1) receptor. mdpi.com In one study, a sulfonamide analogue showed a Kᵢ value of 73.2 nM for the CB1 receptor. mdpi.com

Additionally, antagonists for the histamine (B1213489) H3 receptor have been developed using a 4-[(1H-imidazol-4-yl)methyl]piperidine template, demonstrating that the piperidine ring can serve as a core structure for potent and selective receptor ligands. nih.gov These examples highlight the versatility of the piperidine ring in designing molecules that can modulate receptor activity, although specific receptor binding studies for this compound are not available.

Elucidation of Specific Receptor Interactions and Binding Affinities

The binding characteristics of molecules containing sulfonamide and piperidine moieties have been explored in various contexts, providing insight into their potential receptor interactions. While direct binding studies for this compound are not extensively detailed in the available literature, research on analogous structures offers valuable information.

For instance, studies on sulfonamide analogues have utilized model systems like the FK506-binding protein 12 (FKBP12) to deconstruct their protein-binding interactions. In this system, the sulfonamide motif is a preferred recognition element. nih.gov The interaction network for a highly optimized sulfonamide ligand (Compound 1 ) in complex with FKBP12 revealed that the sulfonamide oxygens are a key binding feature, engaging in highly conserved CH···O=S interactions with the protein. nih.gov The binding affinity (KD) for this reference sulfonamide was determined to be 2.6 nM. nih.gov Modifications to the sulfonamide group, such as creating sulfinamide analogues, resulted in a lower binding affinity, underscoring the importance of the specific atoms in the sulfonamide group for potent receptor binding. nih.gov

In a different context, research into piperidine derivatives has shown their affinity for neuroreceptors. The enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines, for example, were tested for their affinity to the phencyclidine (PCP) receptor. nih.gov The cis isomer (2b ) demonstrated approximately one-third the binding affinity of phencyclidine itself, while other isomers were less potent. nih.gov A significant 40-fold difference in binding affinity was observed between the two cis enantiomers, highlighting the crucial role of stereochemistry in receptor interaction. nih.gov These findings illustrate that the piperidine ring is a key pharmacophore for this class of receptors and that its substitution pattern dictates the strength of the interaction.

Allosteric Modulation and Orthosteric Site Binding Analysis

The concepts of orthosteric and allosteric interactions are central to understanding how a compound exerts its effect on a protein target, such as a receptor or an enzyme. researchgate.net The orthosteric site is the primary, evolutionarily conserved binding site for the endogenous substrate or agonist. researchgate.netnih.gov Compounds that bind to this site are typically competitive inhibitors or antagonists. researchgate.net

In contrast, an allosteric site is a distinct location on the protein to which a modulator molecule can bind. nih.govnih.gov This binding event induces a conformational change in the protein, which in turn alters the binding or function of the orthosteric ligand at the active site. researchgate.netuniversiteitleiden.nl Allosteric modulators can be positive (PAMs), enhancing the effect of the orthosteric ligand, negative (NAMs), inhibiting the effect, or silent (SAMs), having no direct effect on activity but blocking other modulators. nih.gov A key advantage of allosteric modulators is their potential for greater subtype selectivity, as allosteric sites are generally less conserved across a protein family than orthosteric sites, which can lead to fewer side effects. nih.govnih.gov

While the principles of allosteric modulation are well-established for numerous drug classes, including those targeting G protein-coupled receptors (GPCRs) and ion channels, specific studies analyzing this compound as either an orthosteric ligand or an allosteric modulator are not detailed in the available research. nih.govnih.gov

Mechanistic Basis of Antimicrobial Activity in Model Organisms (e.g., bacterial strains, fungi)

Derivatives containing the sulfonamide-piperidine scaffold have demonstrated significant in vitro antimicrobial activity against a range of pathogenic microorganisms.

Research into novel sulfonamide derivatives incorporating a piperidine moiety has shown potent antibacterial effects against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov A series of these compounds exhibited EC₅₀ values ranging from 2.65 to 11.83 µg/mL against Xoo and 4.74 to 21.26 µg/mL against Xac. nih.gov One particularly effective molecule, Compound C4 , had an EC₅₀ of 2.02 µg/mL against Xoo, significantly outperforming commercial agents like bismerthiazol (B1226852) and thiodiazole copper. nih.gov

Table 1: In Vitro Antibacterial Activity of Sulfonamide-Piperidine Derivatives against Plant Pathogens
CompoundTarget OrganismEC₅₀ (µg/mL)
A₁-A₂₄ SeriesXanthomonas oryzae pv. oryzae (Xoo)2.65 - 11.83
A₁-A₂₄ SeriesXanthomonas axonopodis pv. citri (Xac)4.74 - 21.26
C4 Xanthomonas oryzae pv. oryzae (Xoo)2.02
Bismerthiazol (Control)Xanthomonas oryzae pv. oryzae (Xoo)42.38
Thiodiazole Copper (Control)Xanthomonas oryzae pv. oryzae (Xoo)64.50
Data sourced from a study on novel sulfonamide derivatives. nih.gov

Similarly, studies on other synthetic sulfonamide derivatives have confirmed their efficacy against human pathogens. In an evaluation against 40 clinical isolates of multidrug-resistant Staphylococcus aureus, four novel sulfonamide derivatives (1a-d ) showed significant antibacterial activity. jocpr.comresearchgate.net The minimum inhibitory concentration (MIC) values for these compounds ranged from 64 to 512 µg/mL. jocpr.comresearchgate.net Another study investigating different sulfonamide derivatives against 50 clinical isolates of S. aureus (both MRSA and MSSA) found that compounds with electron-withdrawing groups, such as N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (Compound I ), exhibited the strongest inhibition, with MIC values as low as 32 µg/mL against the reference strain. nih.gov

Table 2: In Vitro Antibacterial Activity of Sulfonamide Derivatives against *Staphylococcus aureus***
CompoundStrain(s)MIC Range (µg/mL)
1a-d S. aureus (ATCC 25923 & 40 clinical isolates)64 - 512
I S. aureus (ATCC 29213)32
II S. aureus (ATCC 29213)64
III S. aureus (ATCC 29213)128
Data compiled from studies on various synthetic sulfonamides. jocpr.comresearchgate.netnih.gov

A key aspect of the antimicrobial action of some sulfonamide-piperidine compounds is the irreversible damage to the bacterial cell membrane. nih.gov Propidium iodide (PI) staining assays have shown that effective compounds increase cell membrane permeability in a dose-dependent manner, leading to the uptake of the dye and indicating membrane integrity loss, which ultimately results in cell death. mdpi.com Scanning electron microscopy has further visualized this damage, showing that treated bacterial cells become shrunken and deformed. mdpi.com

Investigation of Molecular Targets in Pathogenic Microorganisms

The primary and most well-understood molecular target of sulfonamide antibiotics is dihydropteroate synthase (DHPS). mdpi.comnih.gov This enzyme is critical in the bacterial folic acid synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. nih.gov Because sulfonamides are structural analogues of pABA, they act as competitive inhibitors, binding to the active site of DHPS and blocking the synthesis of dihydropteroic acid, a precursor to folic acid. mdpi.comnih.gov The interruption of this pathway prevents the synthesis of essential nucleotides, thereby halting DNA replication and inhibiting bacterial growth. mdpi.com Molecular docking simulations have confirmed that sulfonamide derivatives containing a piperidine moiety can effectively bind to the active site of DHPS from Xanthomonas oryzae pv. oryzae. nih.govmdpi.com

In addition to targeting DHPS, some sulfonamide derivatives exhibit a dual-action mechanism by also damaging the bacterial cell membrane. nih.govmdpi.com This secondary mode of action, involving the disruption of membrane integrity, contributes significantly to their bactericidal potency. mdpi.com

Molecular Mechanisms of Resistance Reversal

The available research primarily details the molecular mechanisms of resistance to sulfonamides rather than resistance reversal. Widespread resistance has emerged through two main mechanisms. nih.govbiorxiv.org

The first mechanism involves mutations in the chromosomal folP gene, which encodes the DHPS enzyme. nih.govbiorxiv.org These mutations can alter the enzyme's active site, reducing its affinity for sulfonamides while attempting to maintain its affinity for the natural substrate, pABA. nih.gov

The second, and more common, mechanism in clinical settings is the horizontal acquisition of mobile genetic elements, such as plasmids, that carry alternative, drug-resistant DHPS genes, namely sul1, sul2, and sul3. nih.govnih.gov The Sul enzymes encoded by these genes are highly resistant to sulfonamides. nih.gov Structural and biochemical analyses have revealed the molecular basis for this insensitivity. Crystal structures of Sul1, Sul2, and Sul3 show a significant reorganization of the pABA-binding region compared to the susceptible DHPS enzyme. nih.gov A critical feature of these resistant enzymes is the presence of a Phe-Gly sequence, where the phenylalanine residue effectively blocks the larger sulfonamide molecules from binding to the active site, while still permitting entry and binding of the smaller, natural substrate, pABA. nih.govbiorxiv.org This steric hindrance is a key determinant of high-level sulfonamide resistance. biorxiv.org

Currently, there is no specific information in the provided search results describing how this compound or its derivatives might act to reverse these established resistance mechanisms.

Exploration of Other Biological Interactions (e.g., Antioxidant Activity, Metal Reduction)

The potential for chemical compounds to engage in other biological interactions, such as antioxidant and metal-reducing activities, is an area of significant research. Antioxidant activity is often evaluated through assays that measure free radical scavenging, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, or by assessing the compound's ability to reduce metal ions, as in the Ferric-Reducing Antioxidant Power (FRAP) assay. plos.orgnajah.edu

In the DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical results in a color change, which can be measured spectrophotometrically. najah.edu The FRAP assay measures the reduction of the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) by the antioxidant compound. najah.edu The antioxidant capacity of a molecule often depends on the presence of specific functional groups, such as hydroxyl (-OH) or amino (-NH) groups, which can readily donate a hydrogen atom. plos.org

While these methods are standard for evaluating such properties, specific studies on the antioxidant or metal-reducing capabilities of this compound itself were not found in the search results. Research on other heterocyclic compounds has shown that they can possess significant antioxidant potential, but this activity is highly structure-dependent. plos.orgnajah.edu

Vii. Potential Applications As Research Probes and Lead Compounds

Utility of 4-Methylpiperidine-1-sulfonamide (B6174207) Derivatives as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. Derivatives of the this compound scaffold are being explored for such applications, particularly in the development of imaging agents and sensors.

One promising area of application is in the creation of radiolabeled ligands for in vivo imaging techniques like Positron Emission Tomography (PET). For instance, sulfonamide derivatives have been successfully radiolabeled with isotopes such as carbon-11 (B1219553) and fluorine-18 (B77423) to create tracers for imaging red blood cells and assessing cardiac function. nih.gov The general strategy involves synthesizing a precursor molecule that can then be radiolabeled in the final step. nih.gov While not specific to the 4-methylpiperidine (B120128) variant, these studies establish a proof-of-concept for using the broader sulfonamide class, including piperidine-containing structures, for developing PET radioligands. nih.govnih.gov

Furthermore, the sulfonamide group, often in conjunction with a suitable fluorophore, can be incorporated into fluorescent probes. These probes can be designed to "turn on" or "turn off" their fluorescence in the presence of a specific analyte, such as a metal ion or a biologically important molecule. For example, dansyl-based derivatives incorporating a piperidine (B6355638) sulfonamide moiety have been developed as fluorescent sensors. rsc.org Naphthalimide-based fluorescent probes containing a sulfonamide group have also been synthesized and shown to be taken up by cancer cells, suggesting their potential for tumor imaging. nih.govmdpi.com These examples highlight the adaptability of the piperidine sulfonamide scaffold for creating probes that can visualize and quantify biological targets and processes in living systems. rsc.orgnih.govmdpi.com

Development of Novel Lead Compounds for Targeted Biological Research

The this compound core is a key component in the development of novel lead compounds for a variety of biological targets. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

One notable area of research is the development of enzyme inhibitors. Derivatives of piperidine sulfonamides have shown inhibitory activity against several classes of enzymes. For example, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as inhibitors of human carbonic anhydrases (hCAs), with some compounds exhibiting low nanomolar inhibitory activity against tumor-associated hCA isoforms.

Another significant application is in the development of antibacterial agents. In one study, a series of novel sulfonamide derivatives containing a piperidine moiety were synthesized and evaluated for their activity against plant bacterial diseases. nih.gov Several of these compounds displayed potent in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov The most active compound, designated C4, exhibited an EC50 value of 2.02 µg/mL against Xoo, significantly better than existing commercial agents. nih.gov Biochemical assays suggest that these compounds may act by inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate biosynthesis, and by damaging the bacterial cell membrane. nih.gov

The following table summarizes the in vitro antibacterial activity of selected piperidine sulfonamide derivatives against two plant pathogens. nih.gov

CompoundEC50 (µg/mL) vs. XooEC50 (µg/mL) vs. Xac
A111.8321.26
A82.654.74
C42.02Not Reported
Bismerthiazol (B1226852) (Control)42.38Not Reported
Thiodiazole Copper (Control)64.50Not Reported

Data sourced from a study on novel sulfonamide derivatives for managing plant bacterial diseases. nih.gov

Furthermore, piperidine sulfonamide structures have been incorporated into the design of inhibitors for other important enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases. researchgate.net

Exploration of Molecular Hybridization and Privileged Scaffold Concepts

The development of new compounds based on the this compound structure often employs the principles of molecular hybridization and privileged scaffolds.

Molecular hybridization is a strategy in drug design where two or more pharmacophores (the part of a molecule responsible for its biological activity) are combined into a single molecule. This can lead to compounds with improved affinity and efficacy, or with a dual mode of action. A clear example of this is the design of novel bactericides where a sulfonamide moiety is linked to an alkyl tail through a piperidine linker. nih.gov In this design, the sulfonamide acts as an inhibitor of DHPS, while the alkyl chain and piperidine ring contribute to properties like lipophilicity and membrane interaction. nih.gov Similarly, benzene (B151609) sulfonamide and piperazine (B1678402) moieties have been hybridized to create compounds with both antioxidant and enzyme inhibitory activities. nih.gov

The concept of a privileged scaffold refers to a molecular framework that is able to bind to multiple biological targets with high affinity. The piperidine ring itself is considered a privileged structure, as it is a common feature in many FDA-approved drugs. nih.gov When combined with the sulfonamide group, which is also a well-established pharmacophore, the resulting piperidine sulfonamide scaffold becomes a versatile platform for developing a wide range of biologically active molecules. This scaffold has been successfully used to generate inhibitors for diverse targets including enzymes and receptors, demonstrating its privileged nature in medicinal chemistry. The repeated appearance of this structural motif in compounds targeting different diseases underscores its value in drug discovery.

Q & A

Q. What are the common synthetic routes for preparing 4-Methylpiperidine-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 4-methylpiperidine using sulfonyl chlorides under basic conditions. For instance, reactions may employ triethylamine or pyridine as a base to neutralize HCl byproducts, with anhydrous dichloromethane or THF as solvents . Optimization of stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to amine) and temperature (0–25°C) is critical to minimize side reactions like over-sulfonylation. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Yield improvements (>80%) are achieved by slow addition of sulfonyl chloride to avoid exothermic side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR confirms the piperidine ring’s methyl group (δ ~1.1 ppm, singlet) and sulfonamide protons (δ ~3.2 ppm, multiplet). 13^13C NMR identifies the sulfonamide sulfur’s electron-withdrawing effect (C-SO2_2 resonance at δ ~45–50 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+^+ at m/z 178.08 for C6_6H13_{13}NO2_2S).
  • FT-IR : Sulfonamide S=O asymmetric/symmetric stretches (1350–1300 cm1^{-1} and 1160–1120 cm1^{-1}) confirm functional group integrity .

Q. How does the sulfonamide group in this compound influence its solubility and stability?

  • Methodological Answer : The sulfonamide moiety enhances aqueous solubility via hydrogen bonding (TPSA ~60 Ų) but reduces stability under strongly acidic/basic conditions due to hydrolysis. Solubility can be quantified using shake-flask methods (e.g., 12 mg/mL in PBS pH 7.4). Stability studies (HPLC monitoring) show degradation <5% over 24 hours at pH 7 but >90% degradation at pH 2 (HCl) or pH 12 (NaOH) due to sulfonamide bond cleavage .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the sulfonamide’s electron-withdrawing effects, lowering the LUMO energy at the sulfur center and facilitating nucleophilic attack. For example, Fukui indices identify the sulfonyl sulfur as the most electrophilic site (f+^+ > 0.3). Transition state analysis (NEB method) reveals activation energies (~25 kcal/mol) for reactions with amines, aligning with experimental kinetics (k ≈ 0.05 M1^{-1}s1^{-1}) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 10 nM vs. 1 µM for kinase inhibition) often arise from assay conditions. Standardization steps include:
  • Buffer Optimization : Use HEPES (pH 7.5) over Tris to avoid metal chelation interference .
  • Control for Aggregation : Add 0.01% Triton X-100 to prevent false positives from colloidal aggregation .
  • Orthogonal Assays : Confirm hits via SPR (binding affinity) and cellular assays (e.g., Western blot for target phosphorylation) .

Q. How can reaction conditions be optimized for enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral resolution employs:
  • Catalytic Asymmetric Sulfonylation : Use (R)-BINOL-derived phosphoric acids (10 mol%) to achieve >90% ee in toluene at −40°C .
  • Kinetic Resolution : Lipase-catalyzed (e.g., CAL-B) hydrolysis of racemic esters (e.g., ethyl 4-methylpiperidine-1-sulfonate) with enantiomeric excess monitored by chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.